ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC16306858
Molecular Formula: C21H20N4O5
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O5 |
|---|---|
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-4-hydroxy-1-(4-methylphenyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C21H20N4O5/c1-3-28-21(27)18-19(26)20(25(24-18)15-7-4-13(2)5-8-15)23-22-14-6-9-16-17(12-14)30-11-10-29-16/h4-9,12,26H,3,10-11H2,1-2H3 |
| Standard InChI Key | JYVLWCIVYCVOKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1O)N=NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C |
Introduction
Ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, incorporating a hydrazine derivative linked to a pyrazole core and a benzodioxin moiety.
Synthesis
The synthesis of this compound typically involves multiple organic reactions, requiring precise control over reaction conditions such as temperature, solvent choice, and the presence of catalysts to ensure high yields and purity of the final product. Common solvents used are polar aprotic solvents, which facilitate the formation of the intricate molecular framework.
Analytical Techniques
The purity and structural integrity of ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be analyzed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Helps in confirming the molecular weight and purity of the compound.
Biological Activities and Potential Applications
The biological effects of ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate are under investigation. The compound's unique structure suggests potential therapeutic applications, although further studies are needed to elucidate specific pathways affected by this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume